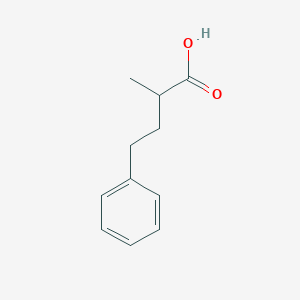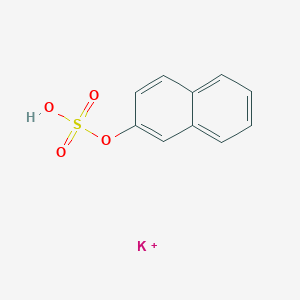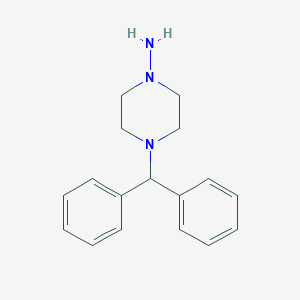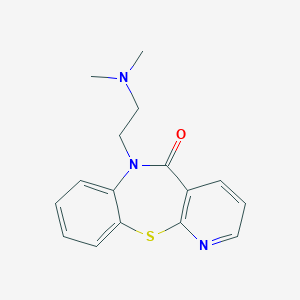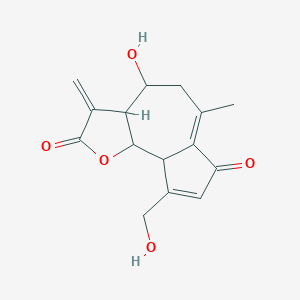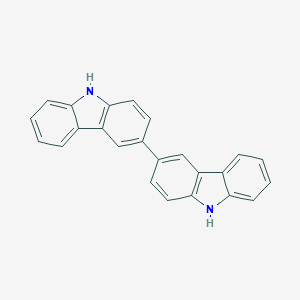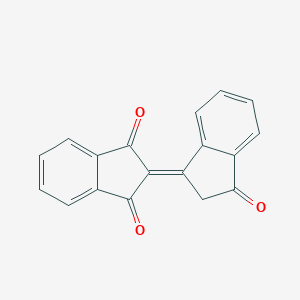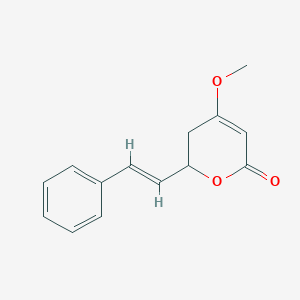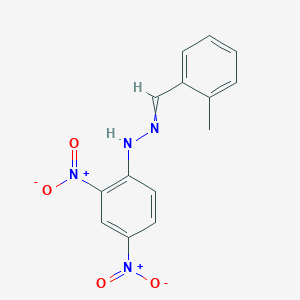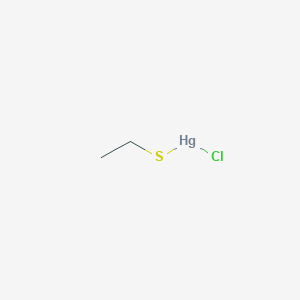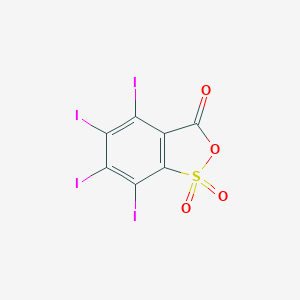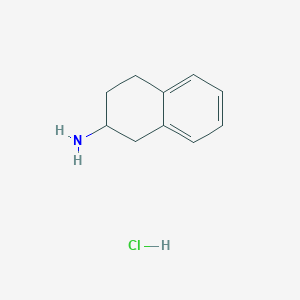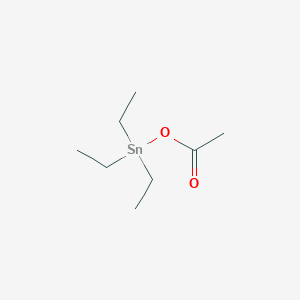
Triethyltin acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyltin acetate (TETA) is a chemical compound that belongs to the organotin family. It is a colorless liquid that is soluble in organic solvents and has a pungent odor. TETA has been widely used in scientific research for its unique properties, including its ability to act as a catalyst in organic reactions and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of Triethyltin acetate is not fully understood, but it is believed to act by disrupting cellular processes in cancer cells. Triethyltin acetate has been shown to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells, leading to cell death.
Effets Biochimiques Et Physiologiques
Triethyltin acetate has been shown to have both biochemical and physiological effects. It has been shown to cause oxidative stress in cells, leading to DNA damage and cell death. Triethyltin acetate has also been shown to affect the immune system, leading to an increase in the production of cytokines and other immune system molecules.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Triethyltin acetate in lab experiments is its ability to act as a catalyst in organic reactions. It is also relatively easy to handle and can be synthesized using readily available materials. However, Triethyltin acetate is highly toxic and must be handled with care. It can also be difficult to work with due to its strong odor and potential for contamination.
Orientations Futures
There are many potential future directions for research on Triethyltin acetate. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and delivery method for Triethyltin acetate in cancer treatment. Other potential future directions include the synthesis of new Triethyltin acetate derivatives with improved properties, and the development of new methods for synthesizing Triethyltin acetate that are more environmentally friendly.
Méthodes De Synthèse
Triethyltin acetate can be synthesized through several methods, including the reaction of tin with ethyl acetate in the presence of a catalyst, or the reaction of triethyltin chloride with acetic acid. The synthesis of Triethyltin acetate requires careful handling due to its toxicity.
Applications De Recherche Scientifique
Triethyltin acetate has been extensively studied for its use as a catalyst in organic reactions. It has been shown to be an effective catalyst for the synthesis of various organic compounds, including esters, amides, and ketones. Triethyltin acetate has also been studied for its potential therapeutic uses, including its ability to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
1907-13-7 |
|---|---|
Nom du produit |
Triethyltin acetate |
Formule moléculaire |
C8H18O2Sn |
Poids moléculaire |
264.94 g/mol |
Nom IUPAC |
triethylstannyl acetate |
InChI |
InChI=1S/C2H4O2.3C2H5.Sn/c1-2(3)4;3*1-2;/h1H3,(H,3,4);3*1H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
WOUNUBHOYKWRNA-UHFFFAOYSA-M |
SMILES |
CC[Sn](CC)(CC)OC(=O)C |
SMILES canonique |
CC[Sn](CC)(CC)OC(=O)C |
Autres numéros CAS |
1907-13-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



